molecular formula C6H13N3O2 B13874752 4-Methylmorpholine-3-carbohydrazide

4-Methylmorpholine-3-carbohydrazide

Cat. No.: B13874752
M. Wt: 159.19 g/mol
InChI Key: HUMXJCCIKLSSRI-UHFFFAOYSA-N
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Description

4-Methylmorpholine-3-carbohydrazide is a chemical compound with the molecular formula C6H13N3O2 It is a derivative of morpholine, a heterocyclic amine, and contains a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylmorpholine-3-carbohydrazide can be synthesized through the reaction of 4-methylmorpholine with hydrazine hydrate under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methylmorpholine-3-carbohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-Methylmorpholine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methylmorpholine-3-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound of 4-methylmorpholine-3-carbohydrazide, used in various chemical syntheses.

    Carbohydrazide: A related compound with similar functional groups, used as an intermediate in organic synthesis.

    4-Methylmorpholine: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the carbohydrazide group, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

4-methylmorpholine-3-carbohydrazide

InChI

InChI=1S/C6H13N3O2/c1-9-2-3-11-4-5(9)6(10)8-7/h5H,2-4,7H2,1H3,(H,8,10)

InChI Key

HUMXJCCIKLSSRI-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCC1C(=O)NN

Origin of Product

United States

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